11Z-Tetradecenoyl-CoA

Stereochemistry Desaturase Mechanism Isotope Effects

11Z-Tetradecenoyl-CoA is the authentic Z-isomer standard for Δ11-desaturase stereospecificity and lepidopteran pheromone biosynthesis studies. Unlike myristoyl-CoA (lacking the cis bond) or the trans isomer (produced by distinct desaturases with opposite stereochemistry), this compound enables precise tracking of enzymatic pro-R/pro-R hydrogen abstraction via deuterated analogs. Deploy as an LC-MS/MS standard for pheromone pathway quantification or include in acyl-CoA panels to characterize desaturase chain-length and stereochemical preferences. Essential for discriminating (Z)- vs (E)-specific desaturase activities in isotope effect experiments.

Molecular Formula C35H60N7O17P3S
Molecular Weight 975.9 g/mol
Cat. No. B1244478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11Z-Tetradecenoyl-CoA
Molecular FormulaC35H60N7O17P3S
Molecular Weight975.9 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1
InChIKeyWFGNMSCJASVFQK-UQEDNJKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11Z-Tetradecenoyl-CoA: A Stereospecific Coenzyme A Derivative for Insect Pheromone Biosynthesis Research


11Z-Tetradecenoyl-CoA (cis-tetradec-11-enoyl-CoA; CAS 150883-39-9; C35H60N7O17P3S; MW 975.87) is a monounsaturated long-chain fatty acyl-coenzyme A (CoA) derivative characterized by a cis (Z) double bond at the Δ11 position of a 14-carbon acyl chain [1]. As a tetraanion of cis-tetradec-11-enoyl-CoA, it serves as a pivotal intermediate in specialized lipid metabolism, most notably in the biosynthesis of lepidopteran sex pheromones [2]. This compound is formed through the stereospecific action of acyl-CoA 11-(Z)-desaturase (EC 1.14.19.5) on myristoyl-CoA, and its distinct cis geometry at C11 is critical for downstream pheromone component production [3].

Why 11Z-Tetradecenoyl-CoA Cannot Be Replaced by Myristoyl-CoA or (E)-11-Tetradecenoyl-CoA in Specialized Assays


Unlike generic saturated or trans-unsaturated acyl-CoA analogs, 11Z-tetradecenoyl-CoA exhibits a unique stereoelectronic profile that dictates its recognition and turnover by Δ11-desaturase systems. While myristoyl-CoA (14:0) serves as the precursor substrate, it lacks the essential cis double bond geometry required for downstream enzymatic transformations. Conversely, the trans isomer (11E)-tetradecenoyl-CoA, despite identical molecular mass, is produced by a distinct desaturase (EC 1.14.99.31) with opposite stereospecificity (pro-R/pro-S hydrogen abstraction) and is not processed identically by subsequent enzymes in the pheromone biosynthetic cascade [1]. This strict stereochemical requirement renders simple substitution with in-class saturated or alternative geometric isomers inappropriate for applications demanding precise metabolic or mechanistic interrogation [2].

Quantitative Evidence for 11Z-Tetradecenoyl-CoA Differentiation: Comparative Data for Procurement Decisions


Stereospecific Hydrogen Abstraction Pattern Defines (Z) over (E) Isomer Formation

11Z-Tetradecenoyl-CoA formation proceeds via stereospecific removal of the pro-R hydrogens at both C-11 and C-12 of myristoyl-CoA, as determined by deuterium labeling and NMR analysis. In contrast, the (E)-isomer (11E-tetradecenoyl-CoA) is formed by a different enzyme that abstracts the pro-R hydrogen at C-11 and the pro-S hydrogen at C-12 [1]. This mechanistic divergence, which involves a large primary kinetic isotope effect (KIE) for the C11-H bond cleavage in the Z-desaturase reaction (no KIE at C12), ensures that the Z and E isomers are not formed by the same enzyme in a freely interchangeable manner [2].

Stereochemistry Desaturase Mechanism Isotope Effects

Substrate Preference of Δ11-Desaturase: Myristoyl-CoA vs. Palmitoyl-CoA Activity

The acyl-CoA 11-(Z)-desaturase from Spodoptera littoralis exhibits differential catalytic efficiency toward myristoyl-CoA (C14) and palmitoyl-CoA (C16), the former being the direct precursor of 11Z-tetradecenoyl-CoA. In subcellular fractions from pheromone glands, activity with myristic acid was approximately 50% of that observed with palmitic acid, while activity with stearic acid (C18) was only 18% relative to palmitic acid [1]. This quantitative difference demonstrates that myristoyl-CoA (and thus its product 11Z-tetradecenoyl-CoA) occupies a distinct kinetic niche within the enzyme's substrate scope.

Enzyme Kinetics Substrate Specificity Pheromone Biosynthesis

Isomeric Product Ratio from Recombinant Δ11-Desaturase: Z11 vs. E11

When expressed in a yeast system, the Δ11-desaturase from Choristoneura rosaceana produces a Z/E11 mixture of C14 fatty acids with a defined ratio of 7:1 (Z:E) [1]. In contrast, the closely related desaturase from Spodoptera littoralis, when acting on myristoyl-CoA, can yield both (11Z)- and (11E)-tetradecenoyl-CoA, but the exact ratio is species- and context-dependent [2]. This demonstrates that the Z-isomer is not merely a minor byproduct but can be the predominant species in certain biological systems, reinforcing its functional relevance.

Heterologous Expression Product Profile Stereoselectivity

Cofactor Preference for NADH over NADPH in 11Z-Tetradecenoyl-CoA Formation

The Δ11-desaturase from Spodoptera littoralis shows a clear preference for NADH as the electron donor. In subcellular assays, NADH supported higher activity compared to NADPH, with optimal activity observed at 1 mM NADH [1]. This cofactor bias is a distinguishing feature of the enzymatic system that produces 11Z-tetradecenoyl-CoA, contrasting with other desaturases that may utilize NADPH more efficiently or rely on cytochrome b5 exclusively.

Cofactor Specificity Desaturase Assay Electron Donor

Application Scenarios for 11Z-Tetradecenoyl-CoA in Insect Pheromone and Desaturase Research


Mechanistic Studies of Δ11-Desaturase Stereospecificity

Employ 11Z-tetradecenoyl-CoA as a substrate or product standard in isotope effect experiments to differentiate between (Z)- and (E)-specific desaturase activities. The compound's defined pro-chiral hydrogen abstraction pattern (pro-R/pro-R) enables precise tracking of enzymatic stereoselectivity using deuterated analogs [1].

Quantitative Analysis of Lepidopteran Pheromone Precursors

Utilize 11Z-tetradecenoyl-CoA as an authentic standard for LC-MS or GC-MS quantification of pheromone pathway intermediates in insect tissues or recombinant expression systems. The known Z/E ratio (e.g., 7:1 in Choristoneura rosaceana) provides a benchmark for assessing desaturase fidelity and metabolic flux [2].

Substrate Specificity Profiling of Acyl-CoA Desaturases

Include 11Z-tetradecenoyl-CoA in a panel of acyl-CoA substrates (alongside myristoyl-CoA, palmitoyl-CoA, and stearoyl-CoA) to characterize the chain-length and stereochemical preferences of novel or recombinant desaturases. Comparative activity data (e.g., 50% activity with C14 vs. C16) can be used to rank substrate acceptance and guide enzyme engineering efforts [3].

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